molecular formula C17H26N2 B187082 1-benzyl-N-cyclopentylpiperidin-4-amine CAS No. 179557-09-6

1-benzyl-N-cyclopentylpiperidin-4-amine

Cat. No.: B187082
CAS No.: 179557-09-6
M. Wt: 258.4 g/mol
InChI Key: NMQVXTRNGHHKBR-UHFFFAOYSA-N
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Description

1-Benzyl-N-cyclopentylpiperidin-4-amine is a chemical compound based on the 4-aminopiperidine scaffold, a structure recognized for its significant potential in medicinal chemistry and biological research . This specific derivative is intended for research use only and is not approved for diagnostic or therapeutic applications. Compounds within the 4-aminopiperidine class have been identified as inhibitors of viral and fungal processes . Research on closely related analogs has demonstrated potent activity against the Hepatitis C virus (HCV) by uniquely targeting the viral assembly stage of the life cycle, a mechanism distinct from that of direct-acting antivirals . Furthermore, structural analogs featuring variations in the N-substituents have shown promising in vitro antifungal activity against clinically relevant species such as Candida spp. and Aspergillus spp. by inhibiting key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase . The 4-aminopiperidine core is considered a privileged structure in drug discovery, with its physicochemical properties making it a valuable template for exploring structure-activity relationships (SAR) in various biochemical contexts . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or for profiling against novel biological targets. Handle with care and adhere to all safety protocols applicable to research chemicals.

Properties

IUPAC Name

1-benzyl-N-cyclopentylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-6-15(7-3-1)14-19-12-10-17(11-13-19)18-16-8-4-5-9-16/h1-3,6-7,16-18H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQVXTRNGHHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353475
Record name 1-benzyl-N-cyclopentylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179557-09-6
Record name 1-benzyl-N-cyclopentylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-benzyl-N-cyclopentylpiperidin-4-amine involves several steps. One common method includes the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with cyclopentylamine under reductive amination conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-N-cyclopentylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-N-cyclopentylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclopentylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-benzyl-N-cyclopentylpiperidin-4-amine with structurally related 4-aminopiperidine derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.

Compound Name Substituents Molecular Weight (g/mol) Synthetic Yield Key Properties
This compound N-Cyclopentyl, 1-Benzyl 243.36 (estimated) Not reported Steric bulk from cyclopentyl may enhance metabolic stability; discontinued commercially.
(S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine (2g) N-(1-Phenylethyl), 1-Benzyl 294.41 83% Chiral center (S-configuration); tested for biological activity (specifics not detailed).
1-Benzyl-N-(2-thienylmethyl)piperidin-4-amine N-(Thiophen-2-ylmethyl), 1-Benzyl 273.40 Not reported Thiophene moiety may enhance π-π interactions; no biological data available.
1-Benzylpiperidin-4-amine Parent compound (no N-substituent) 190.29 Not reported Lower molecular weight; baseline for SAR studies.
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c) N-(4-tert-Butylbenzyl), 1-Phenethyl 393.60 58% Bulky tert-butyl group increases lipophilicity (logP ~4.5 estimated).
1-Benzyl-N-methylpiperidin-4-amine N-Methyl, 1-Benzyl 190.28 Not reported Simplified structure; methyl group reduces steric hindrance.
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride N-(4-Cl-Benzyl), N-Methyl 275.22 (HCl salt) Not reported Chlorine atom enhances electronegativity; hydrochloride salt improves solubility.

Key Observations:

Synthetic Accessibility: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is a common method for synthesizing 4-aminopiperidines, as seen in compounds 2g (83% yield) and 3c (58% yield) . Sterically demanding substituents (e.g., cyclopentyl, tert-butyl) may reduce yields due to increased steric hindrance during imine formation.

Structure–Activity Relationships (SAR) :

  • N-Substituent Effects :

  • Bulky groups (e.g., tert-butyl in 3c) enhance lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility .
    • Aromatic vs. Aliphatic Substituents :
  • Thiophene (in compound ) and benzyl groups facilitate π-π interactions with aromatic residues in biological targets, whereas aliphatic substituents (e.g., cyclopentyl) may favor hydrophobic binding pockets.

Physicochemical Properties :

  • The parent compound (1-benzylpiperidin-4-amine) has a molecular weight of 190.29 g/mol, while the cyclopentyl analog’s estimated molecular weight (243.36 g/mol) reflects the added mass of the cyclopentyl group .
  • Hydrochloride salts (e.g., ) improve solubility, critical for in vivo applications.

Biological Relevance: While specific data for this compound are lacking, related compounds like 2g were evaluated for biological activity, suggesting CNS or receptor-modulating roles .

Biological Activity

4-(Trifluoromethyl)thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazole family, which is known for various therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of 4-(Trifluoromethyl)thiazol-2-amine, supported by data tables and case studies.

Chemical Structure

The chemical structure of 4-(Trifluoromethyl)thiazol-2-amine can be represented as follows:

C5H4F3N1S\text{C}_5\text{H}_4\text{F}_3\text{N}_1\text{S}

Antimicrobial Activity

Research indicates that 4-(Trifluoromethyl)thiazol-2-amine exhibits potent antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MIC) . The structure-activity relationship (SAR) studies suggest that modifications at the C-2 and C-4 positions can enhance its antibacterial properties.

Anticancer Properties

The compound has also shown promising anticancer activity. A series of derivatives based on thiazole structures were synthesized and evaluated for their antiproliferative effects against melanoma and prostate cancer cells. The modifications led to enhanced activity in the low nanomolar range, indicating a potential pathway for developing new cancer therapies .

The mechanism by which 4-(Trifluoromethyl)thiazol-2-amine exerts its biological effects involves the inhibition of tubulin polymerization, a crucial process for cell division. This action is similar to other known anticancer agents, suggesting a common pathway for therapeutic efficacy .

Study 1: Antitubercular Activity

In a comprehensive study, a series of thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The results demonstrated that 4-(Trifluoromethyl)thiazol-2-amine derivatives had significant bactericidal effects, with one analog achieving an MIC of 0.70 μM .

CompoundMIC (μM)Selectivity Index
4-(Trifluoromethyl)thiazol-2-amine0.7026
Other analogsVariesVaries

Study 2: Anticancer Activity

Another study focused on the antiproliferative effects of thiazole-based compounds against cancer cell lines. The findings indicated that certain modifications to the thiazole core significantly improved potency against various cancer types.

CompoundCancer Cell LineIC50 (nM)
Thiazole derivative AMelanoma50
Thiazole derivative BProstate Cancer100

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-N-cyclopentylpiperidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves reductive amination or alkylation strategies. For example, a reductive amination approach might start with a piperidin-4-one precursor, reacting it with benzylamine under hydrogenation conditions (e.g., using NaBH(OAc)₃ or catalytic hydrogenation). The cyclopentyl group can be introduced via nucleophilic substitution of a benzyl halide intermediate. Key factors for yield optimization include solvent choice (e.g., methanol or dichloromethane), temperature control (20–60°C), and stoichiometric ratios of reagents. Evidence from analogous piperidine derivatives suggests that sodium borohydride in methanol is effective for partial reduction steps .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine ring conformation and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., expected MW ~260–280 g/mol). Infrared (IR) spectroscopy can identify amine and aromatic C-H stretches. Comparative analysis with PubChem data (e.g., InChIKey, SMILES) ensures consistency .

Q. How does the structural flexibility of the cyclopentyl group influence the compound’s physicochemical properties?

  • Answer : The cyclopentyl moiety enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier permeability. Its chair-to-boat conformational flexibility may affect binding to sterically constrained targets. Solubility can be modulated via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurity profiles. Methodological solutions include:

  • Standardized purity assessment : HPLC with UV detection (≥95% purity threshold).
  • Dose-response validation : EC₅₀/IC₅₀ comparisons across multiple models (e.g., in vitro vs. ex vivo).
  • Structural analogs : Test derivatives (e.g., N-methyl or benzyl-substituted variants) to isolate pharmacophore contributions .

Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological targets?

  • Answer :

  • Target fishing : Use affinity chromatography or photoaffinity labeling to identify binding partners.
  • Computational docking : Map the compound’s 3D structure (from X-ray or DFT calculations) against GPCRs (e.g., serotonin or dopamine receptors).
  • Functional assays : Measure cAMP modulation or calcium flux in neuronal cell lines .

Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?

  • Answer : Chiral resolution via HPLC with a cellulose-based column (e.g., Chiralpak® IC) or asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphoric acid). Validate using polarimetry or chiral GC/MS. Purity thresholds ≥99% ee are critical for pharmacological studies .

Methodological Considerations

Q. What in vitro models are suitable for assessing the neuroprotective potential of this compound?

  • Answer : Primary cortical neurons exposed to oxidative stress (H₂O₂ or glutamate) or amyloid-β toxicity. Measure viability via MTT assay and apoptosis markers (caspase-3 activation). Include positive controls (e.g., memantine) and validate with siRNA knockdown of suspected targets .

Q. How do structural modifications (e.g., replacing benzyl with pyridinyl groups) alter the compound’s pharmacokinetic profile?

  • Answer : Pyridinyl substitution increases polarity (lower logP), improving aqueous solubility but reducing CNS penetration. Metabolic stability can be assessed via liver microsome assays (e.g., t₁/₂ >30 min desirable). Compare with PubChem analogs like N-(4-pyridin-2-ylbenzyl) derivatives .

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